molecular formula C15H16FNO2 B7498693 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol

2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol

Cat. No.: B7498693
M. Wt: 261.29 g/mol
InChI Key: HKSWQVAIMWOQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol, commonly referred to as FPE, is a chemical compound that has been the subject of extensive research in the field of pharmacology. It belongs to the class of beta-adrenergic receptor antagonists and is used as a research tool to study the mechanisms of action of beta-blockers.

Mechanism of Action

FPE works by blocking the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
FPE has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as reduce the workload on the heart. It also has antiarrhythmic effects and can improve left ventricular function.

Advantages and Limitations for Lab Experiments

The advantages of using FPE in lab experiments include its selectivity for the beta-1 adrenergic receptor, its ability to decrease heart rate and blood pressure, and its antiarrhythmic effects. However, its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the research of FPE. One area of interest is the development of more selective beta-1 adrenergic receptor antagonists that can be used in the treatment of cardiovascular diseases. Another area of interest is the study of the effects of FPE on other physiological systems, such as the respiratory and nervous systems. Additionally, the development of new synthesis methods for FPE may lead to improved yields and purity.

Synthesis Methods

The synthesis of FPE involves the reaction between 4-(4-Fluorophenoxy)benzaldehyde and 2-(Chloromethyl)oxirane in the presence of a base catalyst. The resulting product is then treated with ethylene diamine to obtain FPE in high yield and purity.

Scientific Research Applications

FPE has been widely used in scientific research to study the mechanisms of action of beta-blockers. It has been shown to selectively block the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. This makes it a valuable tool in the study of cardiovascular diseases such as hypertension and heart failure.

Properties

IUPAC Name

2-[[4-(4-fluorophenoxy)phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c16-13-3-7-15(8-4-13)19-14-5-1-12(2-6-14)11-17-9-10-18/h1-8,17-18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSWQVAIMWOQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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